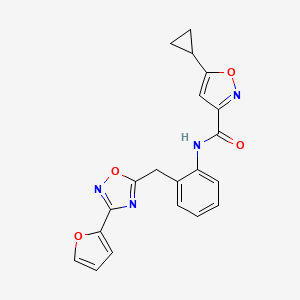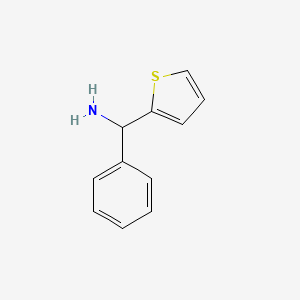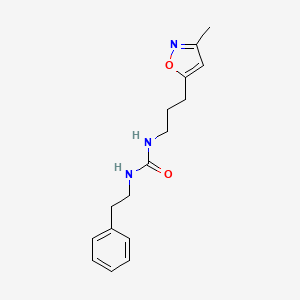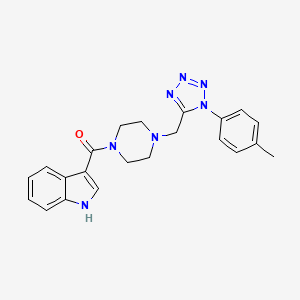
5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
The synthesis of 1,3,4-oxadiazole derivatives has been reported to exhibit valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Antiprotozoal Activity
Isoxazole derivatives, such as 3,5-bis(4-amidinophenyl)isoxazoles, have been synthesized and assessed for their antiprotozoal activities. Some compounds within this class have exhibited potent antitrypanosomal and antimalarial activities, indicating a potential for treating diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum, respectively (Patrick et al., 2007).
Therapeutic Potential in Drug Development
The structural components found in oxadiazole or furan-containing compounds are recognized for their broad range of chemical and biological properties. These compounds, especially 1,3,4-oxadiazoles, have been involved in the development of new drugs due to their diverse biological activities, such as antibacterial, antiviral, and antioxidant activities (Siwach & Verma, 2020).
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-20(15-11-17(27-23-15)12-7-8-12)21-14-5-2-1-4-13(14)10-18-22-19(24-28-18)16-6-3-9-26-16/h1-6,9,11-12H,7-8,10H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAIHVRRIZBLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)
![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)




![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)

![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)

![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)

